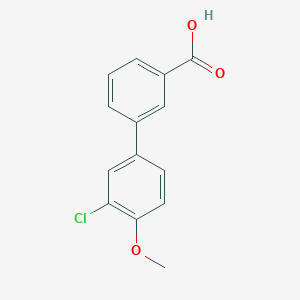

3'-Chloro-4'-methoxybiphenyl-3-carboxylic acid

Übersicht

Beschreibung

3’-Chloro-4’-methoxybiphenyl-3-carboxylic acid is a chemical compound1. However, detailed information about this specific compound is not readily available in the search results.

Synthesis Analysis

While I couldn’t find specific information on the synthesis of 3’-Chloro-4’-methoxybiphenyl-3-carboxylic acid, there are general methods for the synthesis of similar compounds. For example, catalytic protodeboronation of pinacol boronic esters is a method used in the synthesis of related compounds23.Molecular Structure Analysis

The molecular structure of a compound like 3’-Chloro-4’-methoxybiphenyl-3-carboxylic acid would consist of a biphenyl core with a carboxylic acid group, a methoxy group, and a chloro group attached. However, the exact structure could not be found in the search results.Chemical Reactions Analysis

Specific chemical reactions involving 3’-Chloro-4’-methoxybiphenyl-3-carboxylic acid are not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of 3’-Chloro-4’-methoxybiphenyl-3-carboxylic acid could not be found in the search results.Wissenschaftliche Forschungsanwendungen

Biological and Pharmacological Effects

Carboxylic acids, including variants like chlorogenic acids (CGAs), are recognized for their diverse biological and pharmacological effects. Phenolic acids, a category to which CGAs belong, are known for their antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension properties, and more. These acids play significant roles in lipid and glucose metabolism regulation, potentially offering therapeutic benefits for conditions such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. Their hepatoprotective effects are particularly noted for safeguarding against chemical or lipopolysaccharide-induced injuries, and they are also recognized for their hypocholesterolemic influence stemming from altered nutrient metabolism, including amino acids, glucose, and fatty acids (Naveed et al., 2018).

Application in Food Industry and Medicine

Chlorogenic acids are not only pivotal in health but also have significant roles as food additives. Their antimicrobial properties against a wide range of organisms make them valuable in preserving food products. Moreover, their antioxidant activity, especially against lipid oxidation, alongside their protective properties against degradation of other bioactive compounds in food, and prebiotic activity, designate them as excellent candidates for dietary supplements and functional foods. This dual role underscores their potential as natural safeguards in food additives, potentially replacing synthetic antibiotics and thereby reducing medicinal costs (Jesús Santana-Gálvez et al., 2017).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids are attractive biorenewable chemicals due to their flexibility and usage as precursors for a variety of industrial chemicals. They are fermentatively produced using engineered microbes but can become inhibitory at concentrations below the desired yield and titer. Understanding the mechanisms of biocatalyst inhibition by these acids can aid in engineering robust strains for improved industrial performance. Key effects include damage to the cell membrane, a decrease of microbial internal pH, and impact on metabolic processes, indicating the need for further exploration of metabolic engineering strategies to enhance robustness (Jarboe et al., 2013).

Safety And Hazards

Specific safety and hazard information for 3’-Chloro-4’-methoxybiphenyl-3-carboxylic acid is not available in the search results.

Zukünftige Richtungen

The future directions for research or applications of 3’-Chloro-4’-methoxybiphenyl-3-carboxylic acid are not specified in the search results.

Please note that this information is based on limited search results and may not be comprehensive or completely accurate. For detailed and accurate information, please refer to scientific literature or contact a chemical supplier.

Eigenschaften

IUPAC Name |

3-(3-chloro-4-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c1-18-13-6-5-10(8-12(13)15)9-3-2-4-11(7-9)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNGOBJTDWDOJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680732 | |

| Record name | 3'-Chloro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Chloro-4'-methoxybiphenyl-3-carboxylic acid | |

CAS RN |

1181237-76-2 | |

| Record name | 3'-Chloro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methoxy-4-[(trifluoromethyl)sulfanyl]benzaldehyde](/img/structure/B1424988.png)

![2-chloro-N-{[2-(1H-pyrazol-1-ylmethyl)phenyl]methyl}acetamide](/img/structure/B1424992.png)

![6-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1424993.png)

![2'-cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1424995.png)

![Ethyl 2-[(5-nitropyridin-2-yl)amino]acetate](/img/structure/B1425000.png)

![methyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1425002.png)